4,5-Dimethoxybenzene-1,2-diamine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride involves complex organic reactions. For instance, derivatives of dimethoxybenzene have been synthesized through nucleophilic substitution reactions followed by catalytic reduction processes. These methods highlight the intricate steps required to introduce specific functional groups onto the benzene ring, which is crucial for obtaining the desired chemical properties and reactivity (Yang & Hsiao, 2004).
Molecular Structure Analysis
The molecular structure of related compounds shows that dimethoxybenzene derivatives can adopt various configurations based on the substituents and their positions on the benzene ring. The structural analysis often involves X-ray crystallography to determine bond lengths, angles, and overall molecular geometry, which are crucial for understanding the chemical behavior and interactions of these compounds (Wang et al., 2008).
Chemical Reactions and Properties
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride participates in various chemical reactions, including nucleophilic substitutions and reactions with diamines under high pressure to form cyclization products. These reactions demonstrate the compound's versatility and its potential to serve as a precursor or intermediate in the synthesis of more complex molecules (Ibata, Zou, & Demura, 1995).
Physical Properties Analysis
The physical properties of dimethoxybenzene derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. These properties are essential for determining the material's suitability for various applications, including its use in organic electronics or as a chemical reagent (Hayashi, Koizumi, & Kamiya, 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents, acid-base behavior, and participation in electron transfer reactions, are central to understanding how 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride interacts in chemical systems. These properties determine its role in synthesis pathways and its behavior under different chemical conditions (Morton & Barrett, 2005).
Scientific Research Applications
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Application in Proteomics Research
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Application in the Synthesis of Fluorescent Benzimidazole Derivatives
- Field : Organic Chemistry
- Summary : 1,2-Diamino-4,5-dimethoxybenzene reacts with aldehydes to produce highly fluorescent benzimidazole derivatives . These derivatives can be used for the detection of aromatic aldehydes.
- Methods : The compound is reacted with aldehydes under suitable conditions to produce the benzimidazole derivatives . The specific conditions and parameters would depend on the particular aldehyde and the desired derivative.
- Results : The reaction produces highly fluorescent benzimidazole derivatives, which can be used for the detection of aromatic aldehydes .
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Application in the Detection of Aromatic Aldehydes
- Field : Analytical Chemistry
- Summary : 1,2-Diamino-4,5-dimethoxybenzene reacts with aldehydes to produce highly fluorescent benzimidazole derivatives . It can be used for the detection of aromatic aldehydes as well as DTAN.
- Methods : The compound is reacted with aldehydes under suitable conditions to produce the benzimidazole derivatives . The specific conditions and parameters would depend on the particular aldehyde and the desired derivative.
- Results : The reaction produces highly fluorescent benzimidazole derivatives, which can be used for the detection of aromatic aldehydes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,5-dimethoxybenzene-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;;/h3-4H,9-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAAOAMEUMZGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514693 | |
Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride | |
CAS RN |
131076-14-7 | |
Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 131076-14-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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